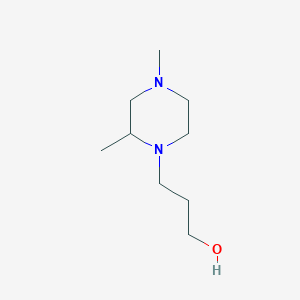![molecular formula C6H7BrN2O2 B13967232 2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one CAS No. 775533-04-5](/img/structure/B13967232.png)
2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- is a brominated ethanone derivative with a hydroxy-substituted imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-(hydroxymethyl)-1H-imidazol-4-yl]ethanone using bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding ethanone derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new compounds with different functional groups.
科学研究应用
ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its imidazole ring.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
- 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
- 2-Bromo-1-aryl-1-ethanone
Uniqueness
ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
775533-04-5 |
|---|---|
分子式 |
C6H7BrN2O2 |
分子量 |
219.04 g/mol |
IUPAC 名称 |
2-bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C6H7BrN2O2/c7-1-5(11)4-2-8-6(3-10)9-4/h2,10H,1,3H2,(H,8,9) |
InChI 键 |
RDAODSFYJXDMFD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=N1)CO)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)


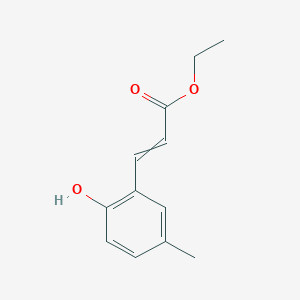
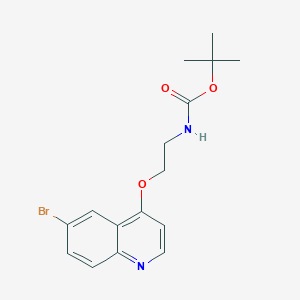
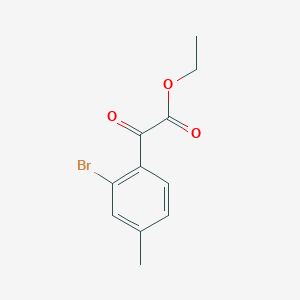
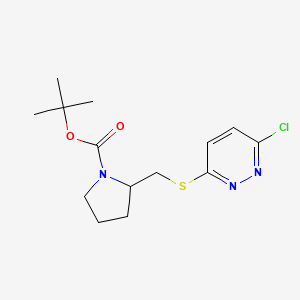
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
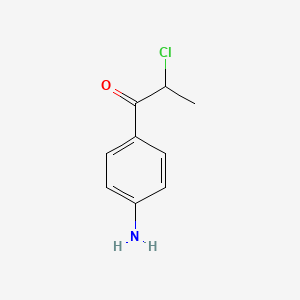
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone](/img/structure/B13967221.png)
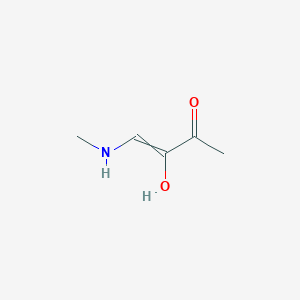
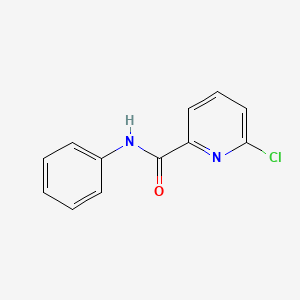
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
